molecular formula C12H24N2O2 B14522042 Ethyl 5-(4-methylpiperazin-1-YL)pentanoate CAS No. 62522-26-3

Ethyl 5-(4-methylpiperazin-1-YL)pentanoate

Cat. No.: B14522042
CAS No.: 62522-26-3
M. Wt: 228.33 g/mol
InChI Key: YJPQDCHKNQWSIL-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methylpiperazin-1-yl)pentanoate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an ethyl ester group attached to a pentanoate chain, which is further linked to a 4-methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-methylpiperazin-1-yl)pentanoate typically involves the reaction of 4-methylpiperazine with ethyl 5-bromopentanoate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methylpiperazin-1-yl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the ester or piperazine moieties, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of catalysts.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperazine or ester derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methylpiperazin-1-yl)pentanoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various physiological effects, including anti-inflammatory and analgesic responses. The exact molecular pathways involved may include the inhibition of pro-inflammatory cytokines and the modulation of pain signaling pathways .

Comparison with Similar Compounds

Ethyl 5-(4-methylpiperazin-1-yl)pentanoate can be compared with other piperazine derivatives, such as:

This compound stands out due to its unique combination of the ethyl ester and piperazine moieties, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

62522-26-3

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

ethyl 5-(4-methylpiperazin-1-yl)pentanoate

InChI

InChI=1S/C12H24N2O2/c1-3-16-12(15)6-4-5-7-14-10-8-13(2)9-11-14/h3-11H2,1-2H3

InChI Key

YJPQDCHKNQWSIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCN1CCN(CC1)C

Origin of Product

United States

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